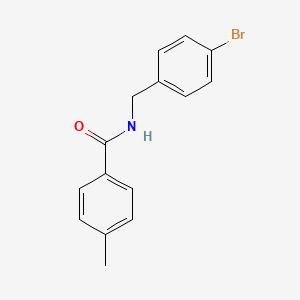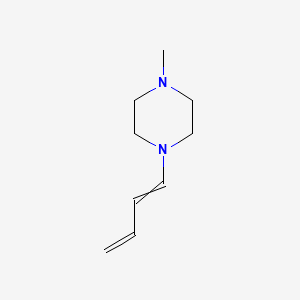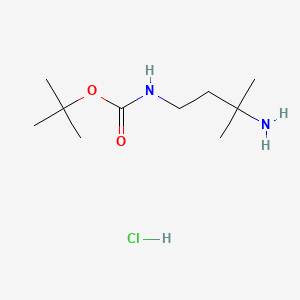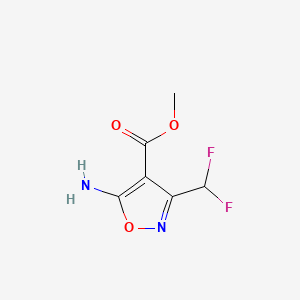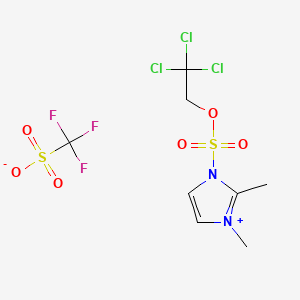
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves several steps. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes to achieve higher efficiency and consistency.
Chemical Reactions Analysis
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triflate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . Additionally, the triflate anion can participate in various ionic interactions, affecting the compound’s overall reactivity and stability .
Comparison with Similar Compounds
2,3-Dimethyl-1-(2,2,2-trichloroethoxysulfuryl)imidazolium triflate can be compared with other similar compounds, such as:
1-Butyl-3-methylimidazolium triflate: This compound has a similar imidazolium core but with different alkyl substituents, leading to variations in its physical and chemical properties.
1-Ethyl-3-methylimidazolium triflate: Another imidazolium-based compound with different alkyl groups, affecting its solubility and reactivity.
1-Hexyl-3-methylimidazolium triflate:
The uniqueness of this compound lies in its specific substituents, which confer distinct properties and reactivity compared to other imidazolium-based compounds .
Properties
IUPAC Name |
2,2,2-trichloroethyl 2,3-dimethylimidazol-3-ium-1-sulfonate;trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3N2O3S.CHF3O3S/c1-6-11(2)3-4-12(6)16(13,14)15-5-7(8,9)10;2-1(3,4)8(5,6)7/h3-4H,5H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVBDWITZWWGFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CN1S(=O)(=O)OCC(Cl)(Cl)Cl)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3F3N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)


